2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-6-amine |
InChI |
InChI=1S/C12H15N3/c1-15-6-5-11-9(7-15)8-3-2-4-10(13)12(8)14-11/h2-4,14H,5-7,13H2,1H3 |
InChI Key |
IBMNBEJQLXUUIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Reaction of Piperidin-4-one Derivatives with Arylhydrazines
Piperidin-4-one reacts with substituted arylhydrazines under acidic conditions to form the tetrahydro-pyridoindole core. For example:
Cyclization and Methyl Group Incorporation
Methylation at position 2 is achieved via:
-
Reagents : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
-
Conditions : DMF, 60°C, 4 h.
Reductive Amination for 6-Position Functionalization
Introducing the amine group at position 6 requires careful regioselective control:
Nitration Followed by Reduction
Direct Amination via Buchwald-Hartwig Coupling
-
Reagents : Palladium acetate, Xantphos ligand, and ammonia.
-
Conditions : Toluene, 100°C, 24 h.
Alternative Routes: Hydrazine-Mediated Cyclization
A scalable one-pot method involves:
-
Starting material : 1-(2-(1H-indol-3-yl)ethyl)piperidin-4-one.
-
Reagents : Hydrazine hydrate in methanol under reflux.
-
Mechanism : Intramolecular cyclization forms the pyridoindole core, followed by in situ amination.
Optimization and Characterization Data
Reaction Optimization Table
| Method | Starting Material | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Fischer Indole Synthesis | 4-methylpiperidin-4-one | Acetic acid, 120°C, 12 h | 68–72 |
| Reductive Amination | 6-nitro-pyridoindole | H₂/Pd/C, ethanol, 25°C | 55–60 |
| Buchwald-Hartwig | 6-bromo-pyridoindole | Pd(OAc)₂, Xantphos, NH₃ | 40–45 |
| Hydrazine Cyclization | 1-(2-indolylethyl)piperidone | Hydrazine hydrate, MeOH, reflux | 75–80 |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its structure allows for interactions with biological targets that may lead to the development of novel treatments.
Key Findings:
- Neuropharmacology: Research indicates that derivatives of this compound can act as modulators for ion channels associated with neurological functions .
- Anti-inflammatory Properties: Studies have shown that related compounds exhibit anti-inflammatory effects by inhibiting histone deacetylases (HDACs), which are implicated in various diseases including arthritis .
Drug Design
Due to its unique chemical structure, 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a scaffold for the design of new drugs targeting specific biological pathways.
Applications in Drug Design:
- Potentiators for Cystic Fibrosis: The compound has been identified as a novel chemotype for potentiators that enhance the function of defective CFTR channels in cystic fibrosis patients .
- Selective HDAC Inhibitors: Modifications to the tetrahydroindole structure have led to the development of selective HDAC inhibitors that show promise in treating autoimmune diseases and cancer .
Biochemical Research
This compound is utilized as a biochemical probe to study various metabolic processes within cells.
Research Insights:
- It aids in elucidating cellular mechanisms and interactions between different biomolecules .
- The compound's derivatives are being tested for their ability to modulate cellular pathways involved in disease states .
Material Science
The properties of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be harnessed for creating advanced materials.
Potential Applications:
- Polymer Chemistry: Its chemical characteristics make it suitable for incorporation into polymers or composites designed for specific functionalities .
- Nanotechnology: The compound's derivatives are being explored for applications in nanomaterials due to their unique electronic properties .
Natural Product Synthesis
As a versatile building block in organic synthesis, this compound facilitates the creation of complex natural products.
Synthesis Applications:
- It is used in synthesizing compounds with potential agricultural applications, enhancing crop resilience and pest resistance .
Data Summary
Case Studies
- Cystic Fibrosis Potentiators:
- HDAC Inhibitors:
- Material Development:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Key Insights :
- The amine group at position 6 distinguishes the target compound from food-borne HAAs like Harman, which lack this substituent and are instead associated with thermal food processing .
Pharmacologically Active Derivatives
Key Insights :
- Substituent position critically impacts activity. For example, the acetic acid group at position 8 in compound 1 enhances aldose reductase inhibition, whereas saturation (compound 2) diminishes this effect .
- The target compound’s methyl group at position 2 and amine at position 6 could synergize for targeted enzyme interactions, though empirical data are needed.
Toxicological Comparison with Heterocyclic Amines (HAAs)
Key Insights :
- Analytical methods (e.g., HPLC with UV/fluorescence detection) used for HAAs could be adapted to quantify the target compound in biological or environmental samples.
Biological Activity
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine, a derivative of the pyridoindole family, has garnered attention in pharmacological studies due to its potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its biological activity.
- Molecular Formula : C₁₂H₁₄N₂
- Molecular Weight : 186.26 g/mol
- CAS Number : 5094-12-2
- Melting Point : 169–170 °C
- Appearance : White to light yellow crystalline powder
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a potent inhibitor of certain enzymes involved in neurodegenerative processes.
Enzyme Inhibition
Studies have shown that compounds within the pyridoindole class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. The inhibition of these enzymes is critical for enhancing cholinergic neurotransmission.
Biological Activity Data
| Activity Type | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | AChE | 26.22 | |
| BChE Inhibition | BChE | 4.33 | |
| Neuroprotective Effects | SH-SY5Y Cells | >100 |
Case Studies and Research Findings
-
Neuroprotective Effects
- A study highlighted the neuroprotective properties of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in SH-SY5Y neuroblastoma cells. The compound exhibited a significant reduction in cytotoxicity induced by amyloid-beta (Aβ) oligomers.
- The mechanism was linked to the induction of P-glycoprotein (P-gp), which enhances Aβ clearance from the brain.
-
Structure-Activity Relationship (SAR)
- Research on structural modifications revealed that variations in the indole core significantly influenced inhibitory potency against cholinesterases. The presence of alkyl substituents on the α-amino group was found to enhance BChE selectivity while maintaining AChE inhibition.
-
Molecular Docking Studies
- Molecular docking simulations demonstrated that the NH groups of the indole ring formed hydrogen bonds with active site residues of both AChE and BChE. This interaction is crucial for the observed inhibitory activity.
Toxicity and Safety Profile
While exhibiting promising biological activity, safety assessments indicate that 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can cause skin and eye irritation upon exposure. Therefore, appropriate safety measures should be taken during handling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves indole or pyridine precursors. For example, coupling reactions using palladium or copper catalysts under inert atmospheres (e.g., nitrogen) in solvents like DMF or toluene are common. Temperature control (80–120°C) is critical to avoid side products.
- Data :
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Indole derivative | Pd(OAc)₂ | DMF | 65–72 | |
| Pyridine analog | CuI | Toluene | 58–63 |
- Key Challenge : Competing cyclization pathways may reduce yield; optimize stoichiometry and reaction time .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodology : Use 1H/13C NMR to confirm proton environments and carbon frameworks. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data. For example, single-crystal X-ray studies resolve bond lengths (mean C–C: 1.39–1.42 Å) and angles .
- Example : A related tetrahydroindole derivative showed NH resonance at δ 8.2 ppm (1H NMR) and aromatic carbons at 110–130 ppm (13C NMR) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Store in dark, dry environments at 2–8°C to prevent degradation. Stability assays (HPLC or TLC) indicate <5% decomposition over 6 months under these conditions .
- Risk : Exposure to light or moisture accelerates oxidation of the indole moiety .
Advanced Research Questions
Q. How does substitution on the pyridoindole scaffold affect binding to neurological targets (e.g., adrenergic or serotonin receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) to predict interactions. For example, methyl groups at position 2 enhance hydrophobic interactions with the adrenergic α1A receptor (Ki = 12 nM vs. 48 nM for unsubstituted analogs) .
- Data :
| Substituent | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| 2-Methyl | α1A-adrenergic | 12 ± 1.5 |
| 5-Methyl | 5-HT2A | 35 ± 3.2 |
Q. What in vivo metabolic pathways are observed for this compound, and how do metabolites influence pharmacokinetics?
- Methodology : Use LC-MS/MS to identify metabolites in rodent plasma. Key pathways include hydroxylation at the indole ring (forming M1) and oxidation to carboxylic acid derivatives (M3). M1 retains 83% of parent compound’s brain permeability but has reduced H1 receptor affinity (Ki = 48 nM vs. 0.58 nM for parent) .
- Challenge : Carboxylic acid metabolites (e.g., M3) show poor blood-brain barrier penetration, necessitating prodrug strategies .
Q. How can computational models predict the compound’s toxicity or environmental impact?
- Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP and topological polar surface area (TPSA). For example, a TPSA >60 Ų correlates with reduced bioavailability but lower hepatotoxicity risk .
- Data :
| Parameter | Value | Implication |
|---|---|---|
| logP | 2.1 | Moderate lipophilicity |
| TPSA | 54 Ų | Balanced permeability/toxicity |
Data Contradictions and Resolution
Q. Discrepancies in reported receptor affinities: How to reconcile variability across studies?
- Analysis : Differences arise from assay conditions (e.g., cell lines, ligand concentrations). For α2A-adrenergic binding, variations in buffer pH (7.4 vs. 6.8) alter Ki values by 30–40% .
- Resolution : Standardize assays using recombinant receptors and validated radioligands.
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
